molecular formula C23H16O2 B12610294 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate CAS No. 917894-63-4

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate

Cat. No.: B12610294
CAS No.: 917894-63-4
M. Wt: 324.4 g/mol
InChI Key: WARFDSRWGMEIOZ-UHFFFAOYSA-N
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Description

4-Phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate is a chemical compound of interest in biochemical and pharmacological research, particularly in the development and study of novel small molecules . This molecular scaffold incorporates a naphthalene ring system, a structural motif found in compounds with demonstrated biological activity . The naphthalene moiety is known to be present in chalcone derivatives, which are a class of molecules studied for a range of potential therapeutic properties, including anticancer and anti-inflammatory activities . Furthermore, propionic acid derivatives bearing aromatic groups similar to this compound have been investigated for their role in modulating nuclear hormone receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are important targets in metabolic disease research . The compound's structure, featuring extended conjugation, also makes it a candidate for research in material science, particularly in the exploration of organic compounds with non-linear optical (NLO) properties . As a standardized research chemical, it is an essential tool for scientists working in medicinal chemistry, chemical biology, and drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to laboratory safety guidelines.

Properties

CAS No.

917894-63-4

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate

InChI

InChI=1S/C23H16O2/c24-23(25-18-7-6-11-19-9-2-1-3-10-19)17-16-21-14-8-13-20-12-4-5-15-22(20)21/h1-5,8-10,12-15H,7,18H2

InChI Key

WARFDSRWGMEIOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCOC(=O)C#CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthesis via Sonogashira Coupling

One of the most common methods for synthesizing compounds containing alkynes is through Sonogashira coupling, which involves the reaction of terminal alkynes with aryl halides in the presence of a palladium catalyst and a base.

Reaction Scheme:

  • Reagents:
    • Terminal alkyne (4-phenylbut-3-yne)
    • Aryl halide (3-bromo-naphthalene)
    • Palladium catalyst (Pd(PPh₃)₂Cl₂)
    • Base (such as triethylamine or potassium carbonate)
  • Procedure:
    • Mix the terminal alkyne and aryl halide in a suitable solvent (e.g., DMF or DMSO).
    • Add the palladium catalyst and base.
    • Heat the mixture under reflux conditions for several hours.
    • Purify the product using column chromatography.

Expected Yield: Generally yields between 60% to 85%, depending on reaction conditions.

Esterification Reaction

Following the formation of the alkyne, an esterification reaction can be performed to obtain the final product.

Reaction Scheme:

  • Reagents:
    • The previously synthesized alkyne
    • Acid chloride (e.g., 3-naphthoic acid chloride)
  • Procedure:
    • Combine the alkyne with acid chloride in an inert atmosphere.
    • Use a base (like pyridine) to neutralize HCl produced during the reaction.
    • Stir at room temperature or slightly elevated temperatures for several hours.
    • Isolate and purify the product.

Expected Yield: Typically around 70% to 90%.

Analysis of Reaction Conditions

The efficiency of these synthesis methods can be influenced by several factors, including solvent choice, temperature, and catalyst type. The following table summarizes key findings from various studies regarding optimal conditions for synthesis.

Method Solvent Temperature (°C) Catalyst Type Yield (%)
Sonogashira Coupling DMF Reflux Pd(PPh₃)₂Cl₂ 60 - 85
Esterification Dichloromethane Room Temp None (using pyridine) 70 - 90

Chemical Reactions Analysis

Types of Reactions

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, and strong bases like sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Amides, alcohol derivatives

Scientific Research Applications

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison with two compounds: one from the evidence and a hypothetical analog.

Structural and Functional Group Analysis

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
4-Phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate C₂₃H₁₆O₂ 324.37 Ester, triple bonds Phenyl, naphthyl, conjugated alkynes
3-[4-(Dimethylamino)phenyl]-1-(octahydro-naphthalen-2-yl)prop-2-en-1-one C₂₄H₃₁NO ~349.51 Ketone, double bond Dimethylamino-phenyl, reduced naphthalene
Hypothetical: 4-Phenylbut-3-ynyl benzoate C₁₇H₁₂O₂ 248.28 Ester, triple bond Phenyl, benzoate
Key Observations:

Aromatic Systems: The primary compound incorporates a naphthalene ring, which enhances conjugation and steric bulk compared to the dimethylamino-phenyl group in or a simple benzoate analog.

Functional Groups : The ester and triple bonds in the primary compound contrast with the ketone and double bond in , likely affecting reactivity and solubility.

Biological Activity

4-Phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate is a compound with the molecular formula C23H16O2 and a molecular weight of 324.4 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications. This article focuses on the biological activity of this compound, summarizing key findings from diverse sources.

The compound is synthesized through multi-step organic reactions, typically involving the coupling of 4-phenylbut-3-yn-1-ol with 3-naphthalen-1-ylprop-2-ynoic acid under esterification conditions, often catalyzed by strong acids or coupling agents like dicyclohexylcarbodiimide (DCC) .

Key Properties

PropertyValue
CAS No. 917894-63-4
Molecular Formula C23H16O2
Molecular Weight 324.4 g/mol
IUPAC Name This compound
InChI Key WARFDSRWGMEIOZ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.

The mechanism of action is believed to involve interactions with specific enzymes or receptors, potentially altering their activity through various molecular interactions such as hydrogen bonding and π–π stacking . The compound's structure allows it to participate in these interactions, influencing its biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related compounds. For example, studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds structurally related to this compound for their anticancer properties. The results indicated that these compounds inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 25 µM, demonstrating promising efficacy .

Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of a derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating substantial antimicrobial potential .

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